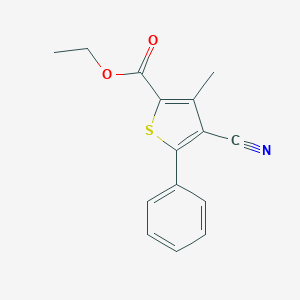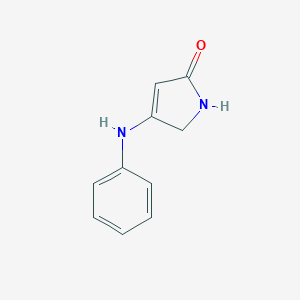![molecular formula C11H13NO2S B273702 3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid, commonly known as DMPA-SA, is a chemical compound that has attracted significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of thiol-containing compounds and has a molecular weight of 233.35 g/mol. In
Mécanisme D'action
The mechanism of action of DMPA-SA involves the formation of a complex with the target metal ion. The thiol group present in DMPA-SA acts as a ligand and coordinates with the metal ion, resulting in a change in the fluorescence properties of the compound. This change in fluorescence can be used to detect the presence of the target metal ion.
Biochemical and Physiological Effects:
DMPA-SA has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound exhibits low cytotoxicity towards mammalian cells, making it a promising candidate for further studies in drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using DMPA-SA in lab experiments is its high selectivity and sensitivity towards mercury ions. This makes it a valuable tool for the detection of mercury ions in environmental samples. However, one of the limitations of using DMPA-SA is its limited solubility in water, which can affect its performance in certain applications.
Orientations Futures
There are several future directions for the study of DMPA-SA. One potential area of research is the development of DMPA-SA-based fluorescent sensors for the detection of other metal ions. Another area of interest is the development of DMPA-SA-based drug delivery systems for the targeted delivery of therapeutic agents. Additionally, further studies are needed to explore the biochemical and physiological effects of DMPA-SA and its potential applications in drug development.
Conclusion:
In conclusion, DMPA-SA is a promising compound that has attracted significant attention in scientific research due to its unique properties and potential applications. The synthesis method of DMPA-SA involves the reaction of 3-(4-dimethylaminophenyl) prop-2-enethiol with chloroacetic acid in the presence of a base catalyst. DMPA-SA has been extensively studied for its potential applications in the development of fluorescent sensors for the detection of mercury ions. The mechanism of action of DMPA-SA involves the formation of a complex with the target metal ion, resulting in a change in fluorescence. Further studies are needed to explore the potential applications of DMPA-SA in drug development and other areas of scientific research.
Méthodes De Synthèse
The synthesis of DMPA-SA involves the reaction of 3-(4-dimethylaminophenyl) prop-2-enethiol with chloroacetic acid in the presence of a base catalyst. The reaction yields DMPA-SA as a white crystalline solid with a melting point of 159-160°C. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
DMPA-SA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of fluorescent sensors for the detection of metal ions. DMPA-SA has been shown to exhibit high selectivity and sensitivity towards mercury ions, making it a promising candidate for the development of mercury ion sensors.
Propriétés
Nom du produit |
3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid |
|---|---|
Formule moléculaire |
C11H13NO2S |
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
(Z)-3-[4-(dimethylamino)phenyl]-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C11H13NO2S/c1-12(2)9-5-3-8(4-6-9)7-10(15)11(13)14/h3-7,15H,1-2H3,(H,13,14)/b10-7- |
Clé InChI |
SMLVBPACIMMDSE-YFHOEESVSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)O)\S |
SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)O)S |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C(C(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)

